molecular formula C8H7F4NO B1318887 (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine CAS No. 886501-20-8

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine

Cat. No.: B1318887
CAS No.: 886501-20-8
M. Wt: 209.14 g/mol
InChI Key: LQEZTMITGPWONC-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is an organic compound with the molecular formula C8H7F4NO It is a member of the aromatic amines family, characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a benzene ring

Scientific Research Applications

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing functional groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Future Directions

The future directions for the study of “(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine” could involve further exploration of its synthesis, properties, and potential applications. The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties .

Biochemical Analysis

Biochemical Properties

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative phosphorylation, such as lactate dehydrogenase . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their stability and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the autophagy process and reactive oxygen species (ROS) synthesis in cells . Furthermore, this compound can alter mitochondrial movement and calcium homeostasis, impacting overall cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . The molecular mechanism of action of this compound is complex and involves multiple pathways and interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular processes. At higher doses, it can lead to toxic or adverse effects, including depletion of certain white blood cells and their precursors in lymphoid tissue . Understanding the dosage effects of this compound is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes such as lactate dehydrogenase, affecting the overall metabolic balance within cells . Additionally, this compound can alter the levels of specific metabolites, contributing to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical activity and overall effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for understanding its precise role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine typically involves the following steps:

    Nitration: The starting material, 4-fluoro-3-(trifluoromethoxy)benzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-fluoro-3-(trifluoromethoxy)nitrobenzene.

    Reduction: The nitro group in 4-fluoro-3-(trifluoromethoxy)nitrobenzene is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large quantities of 4-fluoro-3-(trifluoromethoxy)benzene are nitrated using industrial nitration equipment.

    Catalytic Reduction: The nitro compound is reduced using catalytic hydrogenation, which is more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) for halogenation or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Trifluoromethyl)phenyl)methanamine
  • (4-Fluoro-3-(trifluoromethyl)phenyl)methanamine
  • (3-(Trifluoromethoxy)phenyl)methanamine

Uniqueness

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is unique due to the simultaneous presence of both a fluorine atom and a trifluoromethoxy group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-fluoro-3-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEZTMITGPWONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590656
Record name 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-20-8
Record name 4-Fluoro-3-(trifluoromethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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